5-[(4-Methylphenyl)methylidene]-3-phenylfuran-2(5H)-one
Description
5-[(4-Methylphenyl)methylidene]-3-phenylfuran-2(5H)-one is an organic compound characterized by a furan ring substituted with a phenyl group and a 4-methylphenylmethylidene group
Properties
CAS No. |
62427-20-7 |
|---|---|
Molecular Formula |
C18H14O2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
5-[(4-methylphenyl)methylidene]-3-phenylfuran-2-one |
InChI |
InChI=1S/C18H14O2/c1-13-7-9-14(10-8-13)11-16-12-17(18(19)20-16)15-5-3-2-4-6-15/h2-12H,1H3 |
InChI Key |
WRSMRWGTCHCYAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C=C(C(=O)O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methylphenyl)methylidene]-3-phenylfuran-2(5H)-one typically involves the condensation of 4-methylbenzaldehyde with 3-phenylfuran-2(5H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methylphenyl)methylidene]-3-phenylfuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, amines, thiols.
Scientific Research Applications
5-[(4-Methylphenyl)methylidene]-3-phenylfuran-2(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(4-Methylphenyl)methylidene]-3-phenylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-bis[(4-methylphenyl)methylidene]-4-piperidinone: Another compound with a similar structural motif.
4-Methylpropiophenone: Shares the 4-methylphenyl group but differs in the core structure.
Uniqueness
5-[(4-Methylphenyl)methylidene]-3-phenylfuran-2(5H)-one is unique due to its specific combination of a furan ring with phenyl and 4-methylphenylmethylidene substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
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